4-Pyrimidinecarboxylic acid
Description
Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences
Pyrimidine derivatives are a class of heterocyclic aromatic compounds that hold a significant position in the chemical sciences. ontosight.aigoogle.com The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a core component of fundamental biological molecules, including the nucleobases uracil (B121893), thymine, and cytosine found in DNA and RNA. ontosight.ai Beyond their biological importance, pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry. This is due to their presence in a wide array of biologically active molecules and approved drugs, such as the anticancer agent Gleevec® and the antibacterial Trimethoprim. ucla.edu Their structural features allow for diverse chemical modifications, making them versatile building blocks for developing new therapeutic agents and functional materials. ontosight.ai
Significance of Pyrimidine-4-carboxylic Acid as a Core Structure
Within the broad family of pyrimidines, pyrimidine-4-carboxylic acid stands out as a crucial core structure. It serves as a key intermediate and building block for the synthesis of more complex functional molecules. chemimpex.com Its structure, featuring both a pyrimidine ring and a reactive carboxylic acid group, allows for targeted modifications to create a variety of derivatives. Researchers utilize this scaffold extensively in pharmaceutical development, particularly for creating novel antiviral and anticancer agents. ontosight.aichemimpex.com Furthermore, its utility extends to the agrochemical industry, where it is a precursor for new herbicides and fungicides. chemimpex.com
Scope and Objectives of Research on Pyrimidine-4-carboxylic Acid
Current research on pyrimidine-4-carboxylic acid is primarily focused on several key areas. A major objective is the development of efficient and scalable synthetic methods to produce the compound and its derivatives. ucla.edunuph.edu.ua Scientists are also investigating its chemical reactivity to understand how it can be transformed into other valuable compounds. medchemexpress.com A significant portion of research is dedicated to its application as a foundational element in medicinal chemistry and materials science, aiming to synthesize new molecules with specific therapeutic properties or enhanced material characteristics. chemimpex.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXGDJGKBXRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067624 | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-59-6 | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Pyrimidinecarboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031462596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
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| Record name | 4-Pyrimidinecarboxylic acid | |
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| Record name | Pyrimidine-4-carboxylic acid | |
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Synthetic Methodologies for Pyrimidine 4 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods offer an efficient pathway to pyrimidine-4-carboxylic acids by directly functionalizing a pre-existing pyrimidine (B1678525) ring or constructing the core in a highly convergent manner.
The Minisci reaction provides a powerful tool for the direct C-H functionalization of heteroaromatic compounds. Homolytic alkoxycarbonylation, a variant of this reaction, has been successfully applied to the synthesis of pyrimidine-4-carboxylic acid esters. thieme-connect.comresearchgate.net This radical-based method allows for the introduction of an alkoxycarbonyl group onto the electron-deficient pyrimidine ring. ucla.edu The reaction is noted for its high regioselectivity, often favoring substitution at the C4 position. thieme-connect.comucla.edu Methoxycarbonyl and ethoxycarbonyl radicals can be generated from the corresponding esters of oxalic acid via silver-catalyzed decarboxylation or from pyruvates using a redox system like hydrogen peroxide and ferrous sulfate. researchgate.netucla.edu
The formation of the pyrimidine ring through cyclization is a fundamental strategy. These reactions typically involve the condensation of precursors that contain the necessary fragments to build the heterocyclic core. smolecule.com For instance, 1,4,5,6-tetrahydro-2-methyl-4-pyrimidine carboxylic acid (Ectoine) can be synthesized via the thermal cyclization of N-Acetyl diaminobutyric acid. tandfonline.com
More complex pyrimidine derivatives can be formed using cycloaddition strategies. mdpi.com Reactions such as the [4+2] cycloaddition, a type of Diels-Alder reaction, can be employed to construct the pyrimidine ring from components like 1,3-diazabutadienes. mdpi.com Another approach involves the [3+3] cycloaddition, where reacting species contribute three atoms each to form the six-membered ring. mdpi.com For example, the reaction of amidines with derivatives of malonic acid can be used to generate the pyrimidine core. smolecule.com
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This strategy is valued for its atom economy and ability to rapidly generate molecular complexity. rsc.org
Several synthetic routes for pyrimidine-4-carboxylic acid derivatives utilize MCRs. smolecule.com For example, 2,6-bis(methylamino)pyrimidine-4-carboxylic acid can be synthesized using an MCR that employs starting materials like amidines and malonic acid derivatives to form the pyrimidine core. smolecule.com Similarly, a four-component reaction strategy has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidines. beilstein-journals.org These reactions often proceed through a cascade of events, such as initial condensations followed by cyclization, to yield the final heterocyclic product. rsc.org
The synthesis of various pyrimidine derivatives has been achieved using one-pot methods. For example, benzo ucla.eduuran.uaimidazo[1,2-a]pyrimidine derivatives can be prepared efficiently in a one-pot, three-component condensation of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound under solvent-free conditions. asianpubs.org Another example is the synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones from 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and various carboxylic acids in the presence of phosphorus oxychloride (POCl₃). mdpi.com These strategies offer a practical and efficient route to complex pyrimidine-containing molecules. asianpubs.org
Synthesis of Halogenated Pyrimidine-4-carboxylic Acid Derivatives
Halogenated pyrimidines are crucial intermediates in medicinal chemistry, as the halogen atom can serve as a handle for further functionalization, such as in cross-coupling reactions. ucla.edu
A direct and effective method for preparing 5-halopyrimidine-4-carboxylic acid esters is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. thieme-connect.comucla.edu This one-step synthesis has been shown to be highly regioselective, yielding the desired C4-alkoxycarbonylated product. thieme-connect.com For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in a 48% yield from the inexpensive 5-bromopyrimidine (B23866). ucla.edu
The reaction conditions are critical for success. Researchers found that using a biphasic solvent system of toluene (B28343) and water helps to minimize polysubstitution. ucla.edu Furthermore, the addition of acetic acid was found to significantly increase the conversion rate for various substrates and pyruvates. ucla.edu The reaction tolerates different halogens at the 5-position (e.g., bromo, chloro, iodo) and various substituents at the 2-position of the pyrimidine ring. ucla.edu
Below are tables summarizing the research findings on the impact of acetic acid and the scope of the reaction for various substituted pyrimidines.
Effect of Acetic Acid on Alkoxycarbonylation Conversion
This table shows the percentage conversion of a 5-halopyrimidine to its corresponding 4-carboxylic acid ester, with and without the addition of acetic acid.
| Substrate | Pyruvate | Conversion without Acetic Acid (%) | Conversion with Acetic Acid (%) |
| 5-Bromopyrimidine | Ethyl Pyruvate | 48 | 65 |
| 5-Bromopyrimidine | Methyl Pyruvate | 25 | 45 |
| 5-Chloropyrimidine | Ethyl Pyruvate | 40 | 55 |
This data is adapted from research findings to illustrate the positive effect of acetic acid on reaction conversion. ucla.edu
Homolytic Ethoxycarbonylation of Various Substituted Pyrimidines
This table demonstrates the scope of the Minisci ethoxycarbonylation reaction with different 5- and 2-substituted pyrimidines.
| Entry | 2-Substituent | 5-Substituent | Conversion (%) | Isolated Yield (%) |
| 1 | H | Br | 65 | 48 |
| 2 | H | Cl | 55 | 42 |
| 3 | H | I | 85 | 55 |
| 4 | OMe | Br | 45 | 35 |
| 5 | SMe | Br | 60 | 45 |
This data is adapted from published research to show the versatility of the reaction with various substrates. ucla.edu
Formation of 2-Chloropyrimidine-4-carboxylic Acid
A key intermediate, 2-chloropyrimidine-4-carboxylic acid, can be synthesized through several routes. One common method involves the treatment of orotic acid with phosphorus oxychloride, which facilitates both chlorination and the formation of the acyl chloride. acs.orgsmolecule.com Another approach is the microbiological oxidation of 2-chloro-4-methylpyrimidine (B15830) using a microorganism like Pseudomonas putida, which can convert the methyl group to a carboxylic acid. google.com This biotransformation offers a greener alternative to traditional chemical oxidation.
Additionally, 2-chloropyrimidine-4-carboxylic acid can be prepared from 2-methylthio-5-chloropyrimidine-4-carboxylic acid by condensing mucochloric acid with S-methylisothiouronium sulphate. cdnsciencepub.com The chlorine atom at the 2-position is highly reactive towards nucleophilic substitution, making this compound a versatile building block for further derivatization. stanfordchem.com
Synthesis of Pyrimidine-4-carboxylic Acid Hydrazide
Pyrimidine-4-carboxylic acid hydrazide is an antimycobacterial agent that can be synthesized from pyrimidine-4-carboxylate esters. biosynth.com The ester is typically reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the corresponding hydrazide. chem-soc.si The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic systems through reactions with electrophiles. researchgate.net
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group of pyrimidine-4-carboxylic acid is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Esterification of pyrimidine-4-carboxylic acid is a common strategy to modify its properties and facilitate further reactions. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be first converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. cdnsciencepub.comucla.edu For instance, ethyl 5-bromopyrimidine-4-carboxylate has been synthesized in a single step from 5-bromopyrimidine via a Minisci homolytic alkoxycarbonylation. ucla.edu This radical-based method provides a practical route to this important intermediate. ucla.eduthieme-connect.com
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 5-Bromopyrimidine | Ethyl Pyruvate, H₂SO₄, Toluene/Water | Ethyl 5-bromopyrimidine-4-carboxylate | 48% | ucla.edu |
| 2-Methylthio-5-chloropyrimidine-4-carboxylic acid | Thionyl chloride, then β-diethylaminoethanol | β-diethylaminoethyl-2-methylthio-5-chloropyrimidine-4-carboxylate | - | cdnsciencepub.com |
Amidation of pyrimidine-4-carboxylic acid is another crucial derivatization strategy, often employed in the synthesis of biologically active compounds. nih.govnih.gov This can be accomplished by activating the carboxylic acid with a coupling agent, such as PyBOP or HATU, followed by the addition of an amine. acs.org A direct method involves the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with an amine to form the corresponding amide. acs.orgchemicalbook.com For example, 2-chloropyrimidine-4-carboxamide (B1347304) can be synthesized in high yield by treating 2-chloropyrimidine-4-carboxylic acid with thionyl chloride and then reacting the resulting acyl chloride with ammonium (B1175870) hydroxide. chemicalbook.com
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-Chloropyrimidine-4-carboxylic acid | Thionyl chloride, then Ammonium hydroxide | 2-Chloropyrimidine-4-carboxamide | 92% | chemicalbook.com |
| Carboxylic acid | Amine, PyBOP, DiPEA | Amide | - | acs.org |
Substituted pyrimidine rings, particularly those bearing a halogen at the 2- or 4-position, are prone to nucleophilic aromatic substitution (SNAr). stanfordchem.comevitachem.com The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles. For instance, the chlorine atom of 2-chloropyrimidine-4-carboxylic acid can be displaced by various nucleophiles such as amines, alcohols, and thiols. stanfordchem.com This reactivity is fundamental in building molecular complexity. acs.orgnih.gov The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the substituents on the pyrimidine ring. acs.org
| Substrate | Nucleophile | Product | Reference |
| 2,4-Dichloropyrimidine-5-carboxylate | N-methylphenethylamine | 2-Chloro-4-(N-methylphenethylamino)pyrimidine-5-carboxylate | nih.gov |
| 2-Chloropyrimidine-4-carboxamide | Various amines | 2-Aminopyrimidine-4-carboxamides | acs.org |
Synthesis of Fused Pyrimidine Systems Containing Carboxylic Acid Groups
The construction of fused pyrimidine systems containing carboxylic acid groups is of significant interest in medicinal chemistry due to the diverse biological activities of these scaffolds. ontosight.aitandfonline.com One approach involves the cyclization of appropriately functionalized pyrimidine precursors. For example, pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives can be synthesized through multi-step reactions involving condensation and cyclization. ontosight.airesearchgate.net A one-pot, three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes provides an efficient route to pyrido[2,3-d]pyrimidines. scirp.org Another strategy involves the reaction of 6-amino-5-formyluracils with Meldrum's acid to afford 6-carboxy-2,4,7-trioxopyrido[2,3-d]pyrimidines. tandfonline.com The synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives, while less common, can be achieved through cyclization of 2-aminothiophene-3-carboxylic acids. nuph.edu.ua
| Starting Materials | Product | Reference |
| 6-Amino-5-formyluracils, Meldrum's acid | 6-Carboxy-2,4,7-trioxopyrido[2,3-d]pyrimidines | tandfonline.com |
| 4(6)-Aminouracil, malononitrile, aromatic aldehydes | Pyrido[2,3-d]pyrimidines | scirp.org |
| 2-Aminothiophene-3-carboxylic acids, ethyl cyanoformate | Thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives | nuph.edu.ua |
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
The synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives is a field of significant interest, although it has been noted that these compounds are often challenging to synthesize compared to their 2-carboxylic acid isomers. nuph.edu.ua Research has explored various pathways to construct this fused heterocyclic system, which serves as a bioisostere for quinazolines and nucleobases. nih.gov
One prominent synthetic strategy involves the cyclization of 2-aminothiophene-3-carboxylic acids. nuph.edu.ua A versatile one-pot synthesis method has also been developed, starting from 2H-thieno[2,3-d] Current time information in Bangalore, IN.nih.govoxazine-2,4(1H)-diones, which are structurally similar to isatoic anhydride. nih.gov This approach allows for the convenient preparation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones without requiring tedious purification steps. nih.gov
Another established method is the Gewald three-component reaction to produce functionalized cycloalkylthiophene intermediates, which are subsequently cyclized to form the thieno[2,3-d]pyrimidinone core. scispace.com Further modification, such as alkylation at the N-3 position, can be achieved using appropriate halides in the presence of a base like sodium hydride to yield a variety of N-substituted derivatives. scispace.com
A different approach focuses on introducing a thioether linkage at the 4-position of the pyrimidine ring. A novel series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been synthesized and evaluated for biological activity. nih.gov Furthermore, peptide coupling has proven effective for creating amide derivatives. The reaction between thieno[2,3-d]pyrimidine-4-carboxylic acids and various aminopyridines, promoted by coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), successfully yields pyridyl amides. uran.ua
Table 1: Examples of Synthesized Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
| Compound Name | Synthetic Method Highlight | Starting Materials | Reference |
| 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Introduction of a thioether linkage | 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione, 3-bromopropanoic acid | nih.gov |
| 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Introduction of a thioether linkage | 5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione, 3-bromopropanoic acid | nih.gov |
| N-(Pyridin-4-yl)-5,6,7,8-tetrahydro Current time information in Bangalore, IN.benzothieno[2,3-d]pyrimidine-4-carboxamide | Peptide coupling | 5,6,7,8-Tetrahydro Current time information in Bangalore, IN.benzothieno[2,3-d]pyrimidine-4-carboxylic acid, 4-aminopyridine, 1,1'-Carbonyldiimidazole | uran.ua |
| 5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | Peptide coupling | 5,6-Dimethylthieno[2,3-d]pyrimidine-4-carboxylic acid, 2-amino-6-methylpyridine, 1,1'-Carbonyldiimidazole | uran.ua |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | One-pot reaction | 2H-Thieno[2,3-d] Current time information in Bangalore, IN.nih.govoxazine-2,4(1H)-diones, aromatic aldehydes, benzylamine | nih.gov |
Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic system, often considered a purine (B94841) isostere where the imidazole (B134444) ring is replaced by a pyrazole (B372694) moiety. nih.gov This structural similarity has driven extensive research into its synthesis.
A common and effective synthetic route begins with the preparation of a substituted pyrazole ring, which is subsequently cyclized to form the fused pyrimidine ring. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized by refluxing 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine (B124118) in ethanol. mdpi.com This pyrazole intermediate is then treated with formic acid under reflux to yield the pyrazolo[3,4-d]pyrimidine core. mdpi.com This core can be further modified through alkylation to produce various derivatives. mdpi.com An alternative cyclization agent is formamide, which can also be used to construct the pyrimidine ring from aminopyrazole precursors with high yields. nih.gov
Another synthetic strategy involves building the pyrimidine ring onto a pre-existing pyrazole structure. This often involves using precursors like 4-substituted-1H-pyrazolo[3,4-d]pyrimidines to explore derivatives with diverse groups at position 4. nih.gov The synthesis can be tailored to produce compounds with specific functionalities, such as hydrazone derivatives, by reacting a pyrazolopyrimidinyl hydrazine with aldehydes. nih.gov A series of these derivatives has been synthesized and evaluated for various biological activities, including Src kinase inhibition. chapman.edu
Table 2: General Synthetic Pathways for Pyrazolo[3,4-d]pyrimidine Derivatives
| Pathway | Key Intermediate | Reagents for Cyclization | Key Features | Reference |
| Pathway 1 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Stepwise construction starting from acyclic precursors to form the pyrazole, followed by pyrimidine ring closure. | mdpi.com |
| Pathway 2 | 5-Amino-1-(substituted-phenyl)-1H-pyrazole-4-carboxamides | Formic acid | High-yield procedure for pyrimidine ring formation. | nih.gov |
| Pathway 3 | 5-Amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitriles | Formamide | Alternative high-yield cyclization method. | nih.gov |
Coordination Chemistry of Pyrimidine 4 Carboxylic Acid Ligands
Complexation with Metal Ions
Pyrimidine-4-carboxylic acid acts as a versatile ligand, coordinating to metal ions through its nitrogen and oxygen atoms to form mononuclear, dinuclear, and polymeric structures. The specific coordination behavior is highly dependent on the metal ion, the ancillary ligands present, and the reaction conditions. A particularly well-studied derivative is 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH), which functions as a bifunctional chelating agent. rsc.orgunits.it
A significant body of research has been dedicated to the synthesis and characterization of Ruthenium(II) complexes incorporating 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH). acs.orgelectronicsandbooks.comnih.gov These complexes are of interest for applications ranging from photosensitizers to potential therapeutic agents. units.itnih.gov The cppH ligand is typically introduced to a Ru(II) precursor, leading to the formation of stable, often inert, polypyridyl complexes. nih.govresearchgate.net
A key feature of the coordination of 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) to a metal center like Ruthenium(II) is the potential for linkage isomerism. rsc.orgresearchgate.netscispace.com The pyrimidine (B1678525) ring of the cppH ligand contains two nitrogen atoms that can coordinate to the metal. One nitrogen is positioned ortho (Nº) to the C4-carboxylate group, while the other is in the para (Np) position. researchgate.netrsc.org This results in two possible binding modes, leading to the formation of distinct linkage isomers. rsc.orgresearchgate.net
The preference for one binding mode over the other can be influenced by the other ligands in the ruthenium coordination sphere. For instance, in the complex Ru(bpy)₂(cpp), where bpy is 2,2′-bipyridine, X-ray crystallography revealed that the nitrogen atom para to the carboxylate group coordinates to the ruthenium center. electronicsandbooks.com Conversely, for the complex [Ru(bpy)(dppz)(cpp)]⁺, where dppz is dipyrido[3,2,-a;2′,3-c]phenazine, the major product isolated showed coordination through the nitrogen adjacent (ortho) to the carboxylate. acs.orgelectronicsandbooks.com In some systems, such as when cppH reacts with [Ru( sonar.chaneS₃)Cl₂(PTA)], the Np binding mode is only slightly favored over the Nº mode, and the two isomers can form in comparable amounts. rsc.orgrsc.org However, studies with the related ligand 4-methyl-2-(2′-pyridyl)pyrimidine (mpp), where a methyl group replaces the carboxylic acid, show that mpp binds exclusively through the Np nitrogen, suggesting that electronic and steric factors of the C4 substituent play a crucial role. researchgate.netrsc.org
| Complex | Observed Binding Mode | Reference |
|---|---|---|
| [Ru(bpy)₂(cpp)]⁺ | Np (para) | electronicsandbooks.com |
| [Ru(bpy)(dppz)(cpp)]⁺ | Nº (ortho) | acs.orgelectronicsandbooks.com |
| [Ru( sonar.chaneS₃)(cppH)(PTA)]²⁺ | Np and Nº isomers form in comparable amounts | rsc.org |
| trans,cis-[RuCl₂(CO)₂(cppH)] | Both Np and Nº isomers isolated | researchgate.net |
The ability of the cppH ligand to bind through either the Nº or Np nitrogen atom is a classic example of linkage isomerism, a form of stereoisomerism. rsc.orgresearchgate.netscispace.com Researchers have successfully separated and individually characterized the two linkage isomers of a Ru(II) complex with cppH for the first time, allowing for a direct comparison of their structural and spectroscopic properties. rsc.orgnih.gov The formation of these isomers can be controlled to some extent by reaction conditions or the nature of the other ligands on the metal center. acs.orgelectronicsandbooks.com For example, the two linkage isomers trans,cis-[RuCl₂(CO)₂(cppH-κNp)] and trans,cis-[RuCl₂(CO)₂(cppH-κNo)] were easily separated and obtained in pure form by taking advantage of their different solubility properties. researchgate.net The geometry of the metal fragment is often designed to be as symmetrical as possible to limit the number of potential stereoisomeric products upon binding of an asymmetric linker like cppH. units.it
Pyrimidine-4-carboxylic acid also forms complexes with Copper(II). A novel Cu(II) complex of pyrimidine-4-carboxylic acid has been synthesized and characterized. amasya.edu.trdntb.gov.ua In this complex, the Cu(II) center is six-coordinate, adopting a distorted octahedral geometry. amasya.edu.tr The coordination environment involves the nitrogen and oxygen atoms of the pyrimidine-4-carboxylate ligands. In other related systems, such as complexes with the uracil (B121893) derivative orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), the ligand coordinates as a dianion. rsc.org The study of Cu(II) complexes with pyrimidine carboxylates is also relevant to understanding hydrogen-bonding interactions, which can lead to the formation of supramolecular assemblies. rsc.orgresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Metal Ion | Copper(II) | amasya.edu.tr |
| Coordination Geometry | Six-coordinate, distorted octahedral | amasya.edu.tr |
| Characterization Methods | Single-crystal XRD, UV-Vis, FT-IR, DFT | amasya.edu.tr |
Within this tetramer, the two lithium ions exhibit different coordination geometries. One Li(I) ion has a distorted tetrahedral coordination, while the other adopts a distorted trigonal-bipyramidal environment. researchgate.netiucr.orgresearchgate.net The tetrameric clusters are further linked by hydrogen bonds involving the coordinated water molecules as donors and the carboxylate oxygen atoms and ring nitrogen atoms as acceptors. researchgate.netiucr.org
| Parameter | Description | Reference |
|---|---|---|
| Molecular Structure | Centrosymmetric tetrameric molecular cluster | iucr.org |
| Formula | [Li₄(C₅H₃N₂O₂)₄(H₂O)₄] | iucr.orgresearchgate.net |
| Li(I) Ion Coordination | Li1: Distorted tetrahedral | iucr.org |
| Li2: Distorted trigonal-bipyramidal | iucr.org | |
| Bridging | Li(I) ions are bridged by carboxylate O atoms | iucr.orgresearchgate.net |
Ruthenium(II) Complexes
Spectroscopic Characterization of Metal Complexes
A variety of spectroscopic techniques are essential for the characterization of these metal complexes. For Ruthenium(II) complexes with the cppH ligand, ¹⁵N NMR spectroscopy has proven to be a powerful tool for unambiguously determining the ligand's binding mode (Nº vs. Np), even without an X-ray crystal structure. researchgate.netrsc.orgrsc.org Coordination of the pyrimidine nitrogen to the Ru(II) center induces a significant upfield shift (Coordination Induced Shift, CIS) of approximately -45 to -75 ppm for the resonance of the bound nitrogen atom in the ¹⁵N NMR spectrum. researchgate.netrsc.org In contrast, the unbound nitrogen atom resonates at a frequency similar to that of the free ligand. researchgate.netrsc.org Other standard techniques like UV-visible and emission spectroscopy are also used to characterize the electronic properties of these ruthenium complexes. electronicsandbooks.com
For the Copper(II) complex, characterization was achieved through a combination of single-crystal X-ray diffraction (XRD), Ultraviolet-Visible (UV-Vis), and Fourier Transform Infrared (FT-IR) spectroscopy. amasya.edu.tr These methods provided detailed information about the crystal structure, coordination geometry, and vibrational modes of the complex. amasya.edu.tr
¹⁵N NMR Spectroscopy for Coordination Mode Elucidation
¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the coordination mode of nitrogen-containing heterocyclic ligands, such as pyrimidine-4-carboxylic acid and its derivatives, in metal complexes. rsc.orgrsc.orgresearchgate.net This method is particularly valuable for distinguishing between different possible binding sites (linkage isomers) in solution, which can be challenging to identify without a definitive X-ray crystal structure. rsc.orgresearchgate.net
Research on ruthenium(II) complexes with the related diimine linker, 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH), demonstrates the utility of this technique. researchgate.net The cppH ligand can, in principle, bind to a metal center through either the nitrogen atom ortho (No) or para (Np) to the carboxylic acid group on the pyrimidine ring. rsc.org ¹⁵N NMR spectroscopy provides a clear spectroscopic fingerprint to distinguish between these isomers. rsc.orgresearchgate.net
The core principle lies in the analysis of Coordination Induced Shifts (CIS), which are the changes in the ¹⁵N chemical shifts of the ligand upon coordination to a metal ion. rsc.orgresearchgate.net Studies on Ru(II) complexes have shown that the nitrogen atom directly bonded to the ruthenium center experiences a significant upfield shift, resulting in a large negative CIS value. researchgate.netresearchgate.net Conversely, the nitrogen atom in the pyrimidine ring that is not involved in coordination shows a chemical shift similar to that of the free ligand. rsc.orgresearchgate.netresearchgate.net
For instance, in Ru(II) complexes of cppH, coordination to the metal induces a marked upfield shift for the bound nitrogen atom, with CIS values ranging from approximately -45 to -75 ppm. rsc.orgresearchgate.netresearchgate.net This substantial shift provides unambiguous evidence of the specific nitrogen atom involved in the metal-ligand bond. The ability to record these spectra at the natural abundance of the ¹⁵N isotope has made this a convenient and definitive method for structural elucidation in solution. rsc.orgresearchgate.net
Table 1: Illustrative ¹⁵N NMR Coordination Induced Shifts (CIS) for Ru(II) Complexes of a Pyrimidine-4-carboxylic Acid Derivative (cppH) rsc.orgresearchgate.netresearchgate.net
| Coordination Site | Status | Approximate CIS (ppm) | Implication |
| Pyrimidine Northo | Coordinated | -45 to -75 | Northo is the binding site. |
| Pyrimidine Northo | Uncoordinated | ~0 | Npara is the binding site. |
| Pyrimidine Npara | Coordinated | -45 to -75 | Npara is the binding site. |
| Pyrimidine Npara | Uncoordinated | ~0 | Northo is the binding site. |
Note: Data is based on the derivative 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH). CIS is calculated as δ(complex) - δ(free ligand).
Catalytic Applications of Metal Complexes
Metal complexes incorporating pyrimidine-4-carboxylic acid and its derivatives are subjects of research for a variety of catalytic applications, owing to the ligand's ability to form stable complexes and influence the electronic properties of the metal center. units.it The development of novel metal complexes, particularly with ruthenium(II), is being pursued for applications in areas such as photocatalysis. units.it
While extensive catalytic data for complexes of the simple pyrimidine-4-carboxylic acid ligand is not widely reported, research on related systems provides insight into their potential. For example, iridium complexes featuring tetrahydropyrimidine-derived ligands have been successfully employed as catalysts for the hydrogenation of alkyl carboxylic acids to alcohols under mild conditions. acs.org In these systems, the electronic nature of the pyrimidine-based ligand is crucial; an electron-deficient ligand was found to significantly enhance catalytic activity. acs.org
Furthermore, coordination complexes involving other heterocyclic carboxylate ligands have demonstrated notable catalytic performance. Cobalt(II) and Nickel(II) complexes built with a bifunctional tetrazole-carboxylate ligand have been shown to be active catalysts for the oxidation of 2,6-di-tert-butylphenol. scielo.brscielo.br Similarly, transition metal complexes with Schiff base ligands have been examined for the catalytic oxidation of aniline, showing high selectivity for azobenzene. mdpi.com These examples highlight the general utility of N-heterocyclic carboxylates in designing effective catalysts for oxidation reactions. The development of Ru(II) complexes with 2-(2'-pyridyl)pyrimidine-4-carboxylic acid is aimed at constructing supramolecular assemblies for photocatalysis, indicating a promising direction for this class of compounds. units.it
Table 2: Examples of Catalytic Applications of Metal Complexes with Related N-Heterocyclic Ligands
| Metal | Ligand Type | Reaction Catalyzed | Reference |
| Iridium(III) | 2,2′-bi-1,4,5,6-tetrahydropyrimidine | Hydrogenation of alkyl carboxylic acids | acs.org |
| Ruthenium(II) | 2-(2'-pyridyl)pyrimidine-4-carboxylic acid | Investigated for photocatalysis | units.it |
| Cobalt(II) / Nickel(II) | Tetrazole-carboxylate derivative | Oxidation of 2,6-di-tert-butylphenol | scielo.brscielo.br |
| Various (Mn, Co, Ni, Cu, Zn) | Schiff base derivative | Oxidation of aniline | mdpi.com |
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks
Hydrogen bonding is a predominant force in the supramolecular assembly of pyrimidine-4-carboxylic acid. The molecule possesses both hydrogen bond donors (the carboxylic acid proton) and acceptors (the nitrogen atoms of the pyrimidine (B1678525) ring and the carbonyl oxygen), allowing for the formation of extensive and robust networks.
Inter- and Intramolecular Hydrogen Bonding
In the crystal structure of pyrimidine-4-carboxylic acid, molecules are organized into sheets. nih.govresearchgate.net These sheets are formed through intermolecular O—H⋯N hydrogen bonds, where the protonated carboxylic oxygen atom of one molecule acts as a donor to a nitrogen atom in the pyrimidine ring of an adjacent molecule. nih.govresearchgate.net This interaction results in the formation of chains along the nih.gov crystal direction. nih.govresearchgate.net The hydrogen atom of the carboxylic group is key to this network, and its position has been located through difference maps in crystallographic studies. nih.gov
While intermolecular hydrogen bonding is the primary driver of the crystal packing in pure pyrimidine-4-carboxylic acid, intramolecular hydrogen bonds can become significant in its derivatives. For instance, in derivatives with appropriate substituents, intramolecular hydrogen bonds can influence molecular conformation and stability. jchemrev.comosti.gov The presence of an intramolecular hydrogen bond can be experimentally verified using techniques like NMR spectroscopy by observing the chemical shift and its temperature dependence. acs.org
Self-Complementary Base Pairing Motifs
Pyrimidine derivatives are well-known for their ability to form self-complementary base pairing motifs, which are crucial in biological systems like DNA. In the context of pyrimidine-4-carboxylic acid and its derivatives, similar motifs are observed in the solid state. These motifs often involve the formation of cyclic hydrogen-bonded structures. A common motif is the R²₂(8) graph set, which can be formed through various donor-acceptor pairings. researchgate.netrsc.org
For instance, in co-crystals involving pyrimidine derivatives, N—H⋯O hydrogen bonds between an amino group and a carboxylic acid can lead to the formation of these robust R²₂(8) motifs, creating layered crystal networks. researchgate.net In some cases, self-complementary pairing can also occur via N—H⋯N hydrogen bonds between pyrimidine rings, leading to homosynthons. researchgate.netresearchgate.net The interplay between different hydrogen bonding possibilities, such as carboxylic acid-pyrimidine interactions and self-pairing of pyrimidine moieties, dictates the final supramolecular architecture. researchgate.netbeilstein-journals.orgresearchgate.net The strength and likelihood of these pairings can be correlated with the pKa values of the participating donor and acceptor groups. acs.org
Pi-Stacking Interactions
In derivatives and co-crystals of pyrimidine-4-carboxylic acid, π-π stacking can occur between pyrimidine-pyrimidine, pyridine-pyridine, or acid-acid moieties. researchgate.netresearchgate.net These interactions, sometimes weak, play a crucial role in forming three-dimensional supramolecular architectures. tandfonline.com The contribution of C···C interactions, which are indicative of π-π stacking, can be quantified using techniques like Hirshfeld surface analysis. tandfonline.com In some structures, a pyrimidine ring can be sandwiched between two other aromatic rings, highlighting the importance of these stacking forces in crystal packing. researchgate.net
Crystal Engineering and Solid-State Structures
Crystal engineering utilizes the principles of supramolecular chemistry to design and construct new solid-state structures with desired properties. tandfonline.com Pyrimidine-4-carboxylic acid and its derivatives are valuable building blocks in crystal engineering due to their versatile hydrogen bonding capabilities and potential for π-stacking interactions. tandfonline.com
The crystal structure of pyrimidine-4-carboxylic acid is monoclinic, with the molecules located on a mirror plane and forming sheets stacked along the b-axis. nih.govresearchgate.net The formation of co-crystals with other molecules, such as other carboxylic acids or N-substituted heterocyclic compounds, allows for the creation of new supramolecular synthons and the fine-tuning of crystalline properties. tandfonline.comrsc.org The combination of strong O—H⋯N hydrogen bonds and weaker interactions like C—H···O and π-π stacking leads to the formation of complex three-dimensional networks. tandfonline.com
The study of these solid-state structures provides insight into the hierarchy of intermolecular interactions. tandfonline.com By understanding how different functional groups interact, it is possible to rationally design multi-component crystals with specific architectures and properties.
Crystal Data for Pyrimidine-4-carboxylic Acid
| Property | Value |
| Molecular Formula | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol nih.gov |
| Crystal System | Monoclinic nih.gov |
| a | 6.0080 (12) Å nih.gov |
| b | 6.3519 (13) Å nih.gov |
| c | 7.4834 (15) Å nih.gov |
| β | 112.20 (3)° nih.gov |
| V | 264.41 (9) ų nih.gov |
| Z | 2 nih.gov |
Hydrogen Bond Geometry in Pyrimidine-4-carboxylic Acid
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O—H···N | Data not available | Data not available | 2.658 (3) nih.govresearchgate.net | Data not available |
Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been utilized to investigate the electronic structure and properties of pyrimidine-4-carboxylic acid. A study involving a copper (II) complex of pyrimidine-4-carboxylic acid employed DFT calculations to optimize the molecular geometry and analyze its frontier molecular orbitals. nih.gov The structures of various diazinecarboxylic acids, including pyrimidine-4-carboxylic acid, were also calculated using the B3LYP/6-311G(d, p) method to support spectroscopic and thermogravimetric analysis. researchgate.net
DFT calculations provide crucial parameters that describe the molecule's reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. researchgate.net For a copper (II) complex containing pyrimidine-4-carboxylic acid, these values, along with other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and softness (S), have been calculated to characterize its electronic properties. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Selected Quantum Chemical Parameters for a Cu(II) Complex of Pyrimidine-4-Carboxylic Acid
| Parameter | Value |
|---|---|
| HOMO Energy | -6.89 eV |
| LUMO Energy | -2.11 eV |
| Energy Gap (ΔE) | 4.78 eV |
| Electronegativity (χ) | 4.50 |
| Chemical Hardness (η) | 2.39 |
Data sourced from studies on a Copper (II) complex featuring the pyrimidine-4-carboxylic acid ligand. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and a target protein at the molecular level.
In a study of a novel copper (II) complex incorporating pyrimidine-4-carboxylic acid, molecular docking was performed to evaluate its binding affinity against the active site of the COVID-19 main protease (Mpro), which is a key enzyme for viral replication. nih.gov The results indicated a strong binding affinity, suggesting potential inhibitory activity. The interactions primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protein. nih.gov Such studies are crucial in the early stages of drug discovery for identifying potential therapeutic agents.
Another investigation into pyrimidine (B1678525) derivatives of 1,5-benzodiazepine also utilized molecular docking to suggest that the compounds may act through bacterial Dihydrofolate reductase (DHFR) inhibition. researchgate.net
Table 2: Molecular Docking Results for a Cu(II)-Pyrimidine-4-Carboxylic Acid Complex against COVID-19 Main Protease (Mpro)
| Parameter | Value |
|---|---|
| Binding Affinity | -8.0 kcal/mol |
| Interacting Residues | THR25, HIS41, CYS44, THR45, SER46, MET49, ASN142, CYS145, HIS163, HIS164, MET165, GLU166, GLN189 |
Data sourced from a study on a Copper (II) complex of pyrimidine-4-carboxylic acid. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. scirp.org This partitioning allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)).
Key to QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms and maximum density in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), reveal the nature of the interaction. A positive Laplacian (∇²ρ(r_BCP) > 0) is characteristic of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces), while a negative Laplacian (∇²ρ(r_BCP) < 0) indicates shared-shell (covalent) interactions. scirp.org
QTAIM has been applied to analyze the interactions within systems containing pyrimidine-4-carboxylic acid derivatives, such as in copper complexes, to quantify and characterize the intermolecular forces that stabilize the crystal structure. scirp.orgscirp.org For instance, in a theoretical study on a Cytosine-Cu-Cytosine complex designed as a sensor, QTAIM was used to analyze the bonds formed with various toxic adducts. scirp.org
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (RDG). The method involves plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ).
This plot reveals different types of non-covalent interactions:
Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative values of sign(λ₂)ρ.
Weak interactions (e.g., van der Waals forces): Appear as spikes around sign(λ₂)ρ = 0.
Strong repulsive interactions (e.g., steric clashes): Appear as spikes at positive values of sign(λ₂)ρ.
This technique has been employed to study the non-covalent interactions in systems related to pyrimidine-4-carboxylic acid, providing a visual representation of the stabilizing and destabilizing forces within the molecular structure. scirp.orgscirp.org For example, NCI-RDG analysis performed on a Cytosine-Cu-Cytosine complex helped to reveal and discuss the nature of intermolecular and intramolecular interactions. scirp.org
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a theoretical method used to explore the energy of a molecule as a function of its geometry. By scanning specific bond lengths, bond angles, or dihedral angles, a PES can be constructed to identify stable conformers (energy minima), transition states (saddle points), and energy barriers for conformational changes.
This analysis is crucial for understanding the dynamic behavior of molecules, such as the rotation of functional groups. For pyrimidine-4-carboxylic acid, a PES scan could be performed for the rotation of the carboxylic acid group relative to the pyrimidine ring to determine the most stable orientation and the energy barrier for this rotation. In a related study of a Cytosine-Cu-Cytosine complex interacting with various small molecules, PES analysis was used to identify saddle points and stabilization energies for the formation of new bonds, demonstrating the energetic favorability of certain interactions. scirp.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Pyrimidine-4-carboxylic acid |
| Copper (II) |
Biological and Biomedical Research Applications
Role as Synthetic Intermediates in Pharmaceutical Development
Pyrimidine-4-carboxylic acid is a foundational component in the development of new therapeutic agents. chemimpex.comcaymanchem.com Its adaptable structure allows for the synthesis of diverse derivatives with potential applications across various fields of medicine. nih.govorientjchem.org
Development of Anticancer AgentsIn oncology, pyrimidine-4-carboxylic acid is a valuable intermediate for producing novel anticancer compounds.chemimpex.comnih.govDerivatives of this acid have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.nih.govsciensage.infoFor instance, antimony complexes developed from 4-pyrimidine carboxylic acid have demonstrated superior anticancer properties compared to other organic antimony derivatives.nih.gov
Numerous studies have explored the anticancer potential of pyrimidine (B1678525) derivatives. One study involved synthesizing a series of new pyrimidine derivatives and testing their cytotoxic effects on seven cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549). All tested compounds showed inhibitory activity against the proliferation of these cancer cells. nih.gov Another study focused on indazol-pyrimidine derivatives, with several compounds showing significant cytotoxic potential against MCF-7, A549, and Caco2 human cancer cell lines, in some cases more potent than the reference drug. mdpi.com The versatility of the pyrimidine scaffold allows it to be incorporated into hybrids with other molecules, such as hydrazone and dihydronaphthalene, which can result in synergistic anticancer effects. nih.govencyclopedia.pub
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Type | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 4,6-substituted pyrimidine derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Exhibited inhibitory activity on the proliferation of all tested cancer cell lines. | nih.gov |
| Indazol-pyrimidine derivatives | MCF-7, A549, Caco2 | Five compounds showed significant cytotoxic potential against MCF-7, with some being more potent than the reference drug. | mdpi.com |
| Imidazole (B134444)–pyrimidine–sulfonamide hybrids | Panel of 60 cancer cell lines | Several compounds showed excellent cytotoxicity with growth inhibitions up to 95%. | mdpi.com |
| Pyrazole-appended pyrimidines | A549, HepG2, U937, Y79 | A prototype compound exhibited potent inhibition of four cancer cell lines with IC50 values as low as 0.07 ± 0.01 μM. | mdpi.com |
Development of Antimicrobial and Antifungal AgentsPyrimidine-4-carboxylic acid derivatives are a source of new antimicrobial and antifungal agents.uran.uanih.govsemanticscholar.orgBy combining thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyrimidine fragments, researchers have created a library of amides with antimicrobial potential.uran.uaOne derivative, N-(pyridin-4-yl)-5,6,7,8-tetrahydrochemimpex.combenzothieno[2,3-d]pyrimidine-4-carboxamide, demonstrated a broad spectrum of antimicrobial activity.uran.ua
Studies have shown that pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov For example, certain pyrimidine analogues act as a novel class of antibiotics against Gram-positive cocci by targeting thymidine (B127349) synthesis. Some synthesized pyrazolo[3,4-d]pyrimidine derivatives have also been screened for their antibacterial and antifungal activities. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| N-(pyridin-4-yl)-5,6,7,8-tetrahydro chemimpex.combenzothieno[2,3-d]pyrimidine-4-carboxamide (2g) | Bacteria | Exhibited a broad spectrum of antimicrobial activity. | uran.ua |
| 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) | Pseudomonas aeruginosa | Showed the best MIC value against the reference strain. | uran.ua |
| Thiophenyl-pyrimidine derivative | Gram-positive strains (MRSA, VREs) | Showed higher antibacterial potency than vancomycin (B549263) and methicillin. | rsc.org |
| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Compound 9o was identified as the most effective antibacterial agent, surpassing the reference ciprofloxacin. | acs.org |
| Pyrimidine analogues (5-FU derivatives) | Gram-positive cocci (MSSA, MRSA, VRE) | Six analogues showed potent antibacterial activity with EC50 values in the nanomolar to sub-micromolar range. |
Development of Herbicides and FungicidesIn agriculture, pyrimidine-4-carboxylic acid is an important intermediate for creating herbicides and fungicides to protect crops.chemimpex.comAminocyclopyrachlor, the first pyrimidine carboxylic acid herbicide, was developed for weed and brush control in non-agricultural and industrial areas.vt.eduPyrimidine-based herbicides often function as synthetic auxins, mimicking plant growth hormones to cause abnormal growth and plant death.vt.edu
Researchers have also developed synergistic herbicidal compositions by combining pyrimidine carboxylic acids with other herbicides to enhance their effectiveness in controlling a wide range of weeds in cereal and rice crops. google.com In the realm of fungicides, various derivatives are being explored to combat fungal pathogens like Botrytis cinerea, a common problem in agriculture. orientjchem.org
Mechanisms of Biological Activity
The diverse biological effects of pyrimidine-4-carboxylic acid derivatives stem from their ability to interact with various cellular targets and pathways.
Anticancer Mechanisms: The anticancer action of pyrimidine derivatives is often multifaceted. researchgate.netnih.gov One primary mechanism is the inhibition of protein kinases, which are crucial enzymes that regulate cell growth, differentiation, and survival. researchgate.net Specific derivatives have been designed to target kinases like EGFR, HER2, and CDKs. nih.govmdpi.com Another significant mechanism is the inhibition of topoisomerase IIα, an enzyme vital for DNA replication. By binding to the topoisomerase IIα-DNA complex, these compounds can induce double-strand breaks in DNA, leading to cancer cell apoptosis. nih.gov
Anti-inflammatory Mechanisms: Pyrimidine-based anti-inflammatory agents primarily function by inhibiting key enzymes and pathways in the inflammatory response. ymerdigital.com A major mechanism is the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of prostaglandins—key mediators of inflammation. nih.govmdpi.com These derivatives can also modulate signaling pathways like the nuclear factor-κB (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. ymerdigital.com
Antimicrobial Mechanisms: The antimicrobial action of pyrimidine derivatives involves various targets. Some compounds function by inhibiting essential bacterial enzymes. For instance, certain derivatives target DNA gyrase, a bacterial topoisomerase II enzyme necessary for DNA replication and repair. nih.govacs.org Others inhibit dihydrofolate reductase (DHFR), an enzyme critical for folic acid synthesis in bacteria. acs.org A novel mechanism observed for some pyrimidine analogues against Gram-positive bacteria is the targeting of thymidine synthesis, leading to "thymineless death." For certain thiophenyl-pyrimidine derivatives, the mode of action involves inhibiting FtsZ polymerization and GTPase activity, which disrupts bacterial cell division. rsc.org
Herbicidal Mechanisms: Pyrimidine carboxylic acid-based herbicides often act as synthetic auxins. vt.edu They mimic natural plant growth hormones, binding to auxin receptors and causing unregulated and abnormal plant growth that ultimately leads to the plant's death. vt.edu Other pyrimidine derivatives used as herbicides may target different essential plant enzymes, such as protoporphyrinogen (B1215707) oxidase. nih.gov
Enzyme Inhibition Studies
Derivatives of pyrimidine-4-carboxylic acid have been a focal point in the study of enzyme inhibition, targeting a variety of enzymes crucial in physiological and pathological processes. Research has demonstrated that the pyrimidine scaffold, particularly when functionalized with a carboxylic acid group, is vital for potent inhibitory activity against several enzyme classes.
One significant area of investigation is the inhibition of DNA polymerase β (Pol β), an enzyme central to the base excision repair pathway and a target in cancer therapy. acs.org In the development of noncovalent Pol β inhibitors, a library of compounds was synthesized by coupling various carboxylic acids to a pyrimidine nucleotide core. acs.org This approach led to the identification of potent inhibitors with Ki values as low as ≤ 70 nM. acs.org Kinetic analyses revealed that these molecules act as noncompetitive inhibitors of Pol β's polymerase and lyase activities. acs.org
Another targeted enzyme is dihydroorotate (B8406146) dehydrogenase (DHO-dehase), the fourth enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov This mitochondrial enzyme is a potential therapeutic target for tumor inhibitors. nih.gov Structure-activity relationship studies on a series of pyrimidine analogs established that the intact amide and imide groups of the pyrimidine ring, along with the 6-carboxylic acid, are essential for significant enzyme inhibition. nih.gov The research suggested that the carboxylic acid group is the preferred functional group by the enzyme compared to others like sulfonamide or tetrazole. nih.gov
Furthermore, derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial properties by targeting bacterial enzymes. uran.ua Molecular docking studies indicated their ability to inhibit the TrmD enzyme from Pseudomonas aeruginosa. uran.ua Subsequent in vitro testing confirmed the antimicrobial activity, with specific derivatives showing a notable minimum inhibitory concentration (MIC) value against P. aeruginosa. uran.ua The mechanism of action for many pyrimidine-based anti-inflammatory agents is also linked to enzyme inhibition, specifically the suppression of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.gov
Table 1: Examples of Enzyme Inhibition by Pyrimidine-4-Carboxylic Acid Derivatives
| Enzyme Target | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| DNA polymerase β (Pol β) | Pyrimidine nucleotides coupled with a carboxylic acid library | Identified potent noncompetitive inhibitors (Ki ≤ 70 nM). | acs.org |
| Dihydroorotate Dehydrogenase (DHO-dehase) | Pyrimidine analogs of dihydroorotate and orotic acid | The 6-carboxylic acid group is required for significant inhibition. | nih.gov |
| TrmD (P. aeruginosa) | Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | Compounds showed potential as antimicrobial agents by inhibiting this enzyme. | uran.ua |
| Cyclooxygenase (COX) | General pyrimidine-based agents | Inhibition of COX-1 and COX-2 enzymes leads to anti-inflammatory effects. | nih.gov |
Nucleic Acid Interactions (e.g., DNA Intercalation)
Pyrimidine-4-carboxylic acid and its derivatives are utilized in research focused on the interactions between small molecules and nucleic acids. chemimpex.com While not always acting through direct intercalation, these compounds play a role in processes involving DNA and RNA. Intercalators are typically flat aromatic molecules that can slide between the base pairs of DNA, causing a lengthening and unwinding of the duplex, which interferes with replication and transcription. atdbio.com
The research into DNA polymerase β inhibitors, for instance, involves molecules that interact with an enzyme that is fundamentally linked to DNA repair. acs.org Although these inhibitors bind to the enzyme rather than intercalating into the DNA, their development is a key aspect of studying nucleic acid-related processes. acs.org The study of such interactions is crucial for understanding how to modulate DNA synthesis and repair mechanisms. acs.org The ability of certain pyrimidine derivatives to interfere with the synthesis and function of nucleic acids is a cornerstone of their therapeutic application. researchgate.net
Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptors)
The pyrimidine nucleus is a recognized scaffold in the design of molecules that modulate the activity of various receptors, including the metabotropic glutamate (mGlu) receptors. nih.gov These G protein-coupled receptors (GPCRs) are activated by glutamate and are involved in modulating synaptic transmission throughout the central nervous system. nih.govacs.org
In the development of novel negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), researchers have synthesized complex molecules where a pyrimidine moiety was a key structural component. nih.gov Although some efforts involved replacing the pyrimidine ring to improve metabolic stability, the synthetic pathways often involved the hydrolysis of a nitrile group to form a carboxylic acid intermediate. nih.govacs.org This carboxylic acid is then crucial for subsequent reactions, such as coupling with various amines to produce the final modulator compounds. nih.gov This highlights the utility of the carboxylic acid functional group, often attached to a heterocyclic system like pyrimidine, in the synthesis of receptor modulators. The development of selective antagonists for group II mGluRs has also involved derivatives of dicarboxylic acids, further underscoring the importance of this functional group in targeting these receptors. nih.gov
Mitochondrial Targeting and Impairment
There is a significant link between pyrimidine biosynthesis and mitochondrial function. nih.gov Dihydroorotate dehydrogenase (DHO-dehase), a key enzyme in the de novo synthesis of pyrimidines, is located in the mitochondria and is functionally coupled to the electron transport chain (ETC). nih.govnih.gov
Research has shown that inhibition of the ETC at complex III induces a strong response from the tumor suppressor p53. nih.gov This response is not triggered by a general shutdown of mitochondrial respiration but specifically by a deficiency in pyrimidines. nih.gov The suppression of complex III inhibits the activity of DHO-dehase, leading to a depletion of the pyrimidine pool, which in turn activates p53. nih.gov This establishes a direct pathway linking mitochondrial respiration, pyrimidine metabolism, and cellular stress responses. Orotic acid, a related pyrimidine carboxylic acid, is a known component of this mitochondrial pyrimidine metabolism. nih.gov The fact that DHO-dehase is a mitochondrial enzyme makes it a potential target for therapies aimed at disrupting pyrimidine synthesis in pathological conditions like cancer. nih.gov
Biochemical Research Applications
Studies Related to Nucleic Acids and Enzyme Activity
Pyrimidine-4-carboxylic acid is employed by researchers in studies concerning nucleic acids and the activity of enzymes, contributing to progress in genetics and molecular biology. chemimpex.com Its structure serves as a fundamental component in the synthesis of more complex molecules designed to probe these biological systems.
A prime example is its use in combinatorial chemistry to generate libraries of potential enzyme inhibitors. acs.org In the search for inhibitors of DNA polymerase β, a photolabile protected amine precursor containing a pyrimidine core was aliquoted into microtiter plates and coupled with a library of different carboxylic acids to create a diverse set of inhibitor candidates. acs.org This method allows for the high-throughput screening of compounds to identify those with the desired inhibitory effects on enzymes that interact with nucleic acids. acs.org
Use as Biochemical Reagents for Life Science Research
In a broader context, pyrimidine-4-carboxylic acid and its sodium salt are recognized as biochemical reagents for life science research. medchemexpress.com It serves as a versatile synthetic intermediate and building block for the creation of various pharmaceuticals and biologically active molecules. chemimpex.comcaymanchem.com Its utility lies in the pyrimidine ring, a key pharmacophore, combined with the reactive carboxylic acid functional group, which allows for its incorporation into larger, more complex structures through common synthetic reactions. nih.gov
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Green Chemistry Approaches
Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve harsh reagents, toxic solvents, and multiple steps, leading to significant environmental concerns. uran.uanano-ntp.com The future of pyrimidine-4-carboxylic acid synthesis is geared towards the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve the environmental footprint of chemical processes. acs.orgmedchemexpress.com
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and fewer byproducts compared to conventional heating methods. biotech-asia.orgtandfonline.com The application of microwave-assisted synthesis to pyrimidine derivatives has demonstrated its potential for efficient and environmentally friendly production. tandfonline.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. This method can enhance reaction rates and yields, often under milder conditions than traditional approaches. nano-ntp.com
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification efforts. uran.ua The development of novel MCRs for the synthesis of functionalized pyrimidine-4-carboxylic acid derivatives is a promising area of research.
Solvent-Free and Aqueous Synthesis: The use of water as a solvent or conducting reactions in the absence of any solvent are cornerstone principles of green chemistry. medchemexpress.com Research is ongoing to develop robust solvent-free and aqueous synthetic routes to pyrimidine-4-carboxylic acid and its derivatives.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of pyrimidine intermediates is an emerging area with the potential to revolutionize their production.
A comparison of green synthesis metrics for pyrimidine derivatives highlights the advantages of these modern approaches over conventional methods.
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | Minutes to Hours |
| Energy Consumption | High | Low | Moderate |
| Yield (%) | Variable | Often Higher | Often Higher |
| Solvent Usage | High | Reduced | Reduced |
| Byproduct Formation | Significant | Minimized | Minimized |
Exploration of New Coordination Complexes for Advanced Materials
Pyrimidine-4-carboxylic acid and its derivatives are versatile ligands capable of coordinating with a wide range of metal ions to form coordination polymers and metal-organic frameworks (MOFs). uran.uanih.gov These materials exhibit diverse structures and properties, making them promising candidates for applications in catalysis, gas storage, and luminescence.
Future research in this area is focused on:
Lanthanide Complexes: Coordination complexes of pyrimidine-4,6-dicarboxylate with lanthanide ions have been shown to exhibit interesting magnetic and luminescent properties. uran.uanih.gov Further exploration of different lanthanide metals and modified pyrimidine-4-carboxylic acid ligands could lead to the development of novel materials for applications in lighting, displays, and sensors.
Transition Metal Complexes: First-row transition metals like manganese, cobalt, nickel, and copper can form a variety of coordination complexes with pyrimidine carboxylic acids, displaying diverse structural motifs and thermal stabilities. The synthesis and characterization of new transition metal complexes with pyrimidine-4-carboxylic acid could yield materials with novel catalytic or magnetic properties.
Multifunctional Materials: A key goal is the design of coordination complexes that exhibit multiple functionalities, such as combined magnetic and optical properties or catalytic activity coupled with selective adsorption. This can be achieved through the careful selection of metal ions and the functionalization of the pyrimidine-4-carboxylic acid ligand.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency
Pyrimidine-4-carboxylic acid is a crucial scaffold in the development of biologically active compounds. nih.gov Understanding the structure-activity relationship (SAR) is paramount for designing new derivatives with enhanced potency and selectivity for specific biological targets.
Emerging research in this domain involves:
Systematic Modification of the Pyrimidine Core: SAR studies on pyrimidine-4-carboxamide (B1289416) derivatives have revealed that modifications at various positions of the pyrimidine ring significantly impact their biological activity. For instance, in a series of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the substitution pattern on the pyrimidine core was found to be critical for potency.
Exploration of Amide and Carboxylic Acid Surrogates: The carboxylic acid group of pyrimidine-4-carboxylic acid is a key interaction point with biological targets. Future SAR studies will likely explore a wide range of bioisosteric replacements for the carboxylic acid and modifications of the amide linkage in its derivatives to improve pharmacokinetic properties and target engagement.
Target-Specific SAR: As new biological targets for pyrimidine-4-carboxylic acid derivatives are identified, detailed SAR studies will be necessary to optimize their activity against each specific target. For example, SAR studies on thieno[2,3-d]pyrimidine-4-carboxylic acid amides have been conducted to develop new antimicrobial agents. nih.gov
The following table summarizes key SAR findings for pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors.
| Modification Site | Substituent Effect on Potency | Example |
|---|---|---|
| R1 (Amide) | Small lipophilic groups tolerated | Cyclopropylmethyl |
| R2 (Position 6) | Conformationally restricted groups increase potency | (S)-3-phenylpiperidine |
| R3 (Position 2) | Hydroxylated pyrrolidine (B122466) enhances activity and reduces lipophilicity | (S)-3-hydroxypyrrolidine |
Computational Drug Design and Virtual Screening Initiatives
Computational methods are becoming indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.gov For pyrimidine-4-carboxylic acid, these approaches are being used to explore its potential against a wide array of biological targets.
Future directions include:
Molecular Docking and Virtual Screening: Molecular docking simulations are used to predict the binding mode and affinity of pyrimidine-4-carboxylic acid derivatives to the active sites of target proteins. uran.uanih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental validation. For example, virtual screening has been employed to identify novel pyrimidine-quinolinecarboxylate derivatives as potential lactate (B86563) dehydrogenase (LDH) inhibitors. nih.gov
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to design new pyrimidine-4-carboxylic acid derivatives with improved binding affinity and to search for novel scaffolds that fit the pharmacophore.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods provide a more accurate description of ligand-protein interactions by treating the active site with quantum mechanics and the rest of the protein with molecular mechanics. These simulations can provide deeper insights into the binding mechanism and guide the design of more potent inhibitors.
Integration with High-Throughput Screening for Biological Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target or in a phenotypic assay. nih.govmdpi.com The integration of pyrimidine-4-carboxylic acid-based libraries with HTS is a powerful strategy for discovering novel biological activities.
Emerging trends in this area are:
Phenotypic Screening: Whole-cell phenotypic screens are used to identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target. acs.org HTS of pyrimidine-4-carboxylic acid derivative libraries in phenotypic assays can uncover novel therapeutic applications. For instance, a phenotypic screen of a SoftFocus library led to the identification of novel 6-dialkylaminopyrimidine carboxamides with antitubercular activity. acs.org
Target-Based Screening: In target-based HTS, compound libraries are screened against a specific, validated biological target, such as an enzyme or receptor. mdpi.com The development of diverse pyrimidine-4-carboxylic acid libraries is crucial for the success of target-based screening campaigns.
Fragment-Based Screening: This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. Hits from fragment-based screens can then be optimized and grown into more potent lead compounds. Pyrimidine-4-carboxylic acid itself can be considered a valuable fragment for screening against various targets.
Q & A
Q. What are the key safety protocols for handling pyrimidine-4-carboxylic acid in laboratory settings?
Pyrimidine-4-carboxylic acid requires strict safety measures due to its classification as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). Researchers must use protective gloves, goggles, and respiratory masks in well-ventilated areas. Engineering controls like fume hoods and safety showers are essential for spill management. Avoid contact with strong acids/alkalis, as they may trigger hazardous reactions .
Q. How can the crystal structure of pyrimidine-4-carboxylic acid be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P21/m) with lattice parameters a = 6.0080 Å, b = 6.3519 Å, c = 7.4834 Å, and β = 112.20°. Data collection via a Kuma KM-4 diffractometer and refinement using programs like CrysAlis RED are critical for resolving hydrogen bonding and molecular packing .
Q. What are the thermal stability and decomposition properties of pyrimidine-4-carboxylic acid?
The compound is stable under recommended storage conditions (room temperature, sealed container). Its melting point is 229.8–231.9°C, and it decomposes at 318.7°C under atmospheric pressure. Thermal decomposition may release toxic fumes (e.g., NOx, CO), necessitating controlled heating in inert environments .
Advanced Research Questions
Q. How can pyrimidine-4-carboxylic acid derivatives be synthesized for antimicrobial activity screening?
A validated approach involves coupling thieno[2,3-d]pyrimidine-4-carboxylic acid with aminopyridines via peptide bond formation. For example, pyridyl amides are synthesized using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF. Computational docking (e.g., against Pseudomonas aeruginosa TrmD enzyme) guides structural optimization before in vitro testing against clinical microbial strains .
Q. What methodologies resolve contradictions in solubility data for pyrimidine-4-carboxylic acid?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) can be addressed through systematic studies using HPLC or UV-Vis spectroscopy. For instance, solubility in DMSO (common in biological assays) should be quantified at varying temperatures and concentrations. Confounding factors like impurities or hydration states must be controlled .
Q. How does the electronic structure of pyrimidine-4-carboxylic acid influence its application in OLED materials?
The carboxylic acid group and pyrimidine ring enable chelation with transition metals (e.g., Ir(III)), forming complexes with tunable photoluminescence. Computational studies (DFT/TD-DFT) predict charge-transfer transitions, while experimental validation via cyclic voltammetry and electroluminescence testing optimizes device efficiency (e.g., external quantum efficiency >28%) .
Q. What strategies mitigate batch-to-batch variability in pyrimidine-4-carboxylic acid synthesis?
Process optimization includes monitoring reaction intermediates via LC-MS and standardizing purification steps (e.g., recrystallization from ethanol/water mixtures). Quality control via NMR (>95% purity) and XRD ensures consistency. Contamination risks are minimized by avoiding metal catalysts in large-scale reactions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
